2-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Overview
Description
2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol It is a cyclobutane derivative featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid can be synthesized through the reaction of methanol with cyclobutane-1,2-dicarboxylic anhydride . The reaction typically involves the following steps:
Reaction Setup: The cyclobutane-1,2-dicarboxylic anhydride is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Methanol: Methanol is added to the reaction mixture, and the reaction is allowed to proceed at room temperature.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methoxycarbonyl and carboxylic acid groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
Dimethyl cyclobutane-1,1-dicarboxylate: Contains two ester groups, offering different reactivity compared to 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the cyclobutane ring. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-methoxycarbonylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300100 | |
Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-52-7 | |
Record name | NSC134896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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